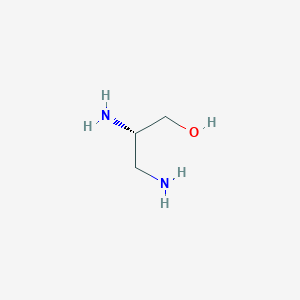
(2s)-2,3-Diaminopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,3-Diaminopropan-1-ol is a chiral organic compound with the molecular formula C3H10N2O. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of two amino groups and one hydroxyl group, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: (S)-2,3-Diaminopropan-1-ol can be synthesized through several methods. One common approach involves the reduction of (S)-2,3-diaminopropanoic acid using a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the selective reduction of the carboxyl group to a hydroxyl group.
Industrial Production Methods: In industrial settings, (S)-2,3-Diaminopropan-1-ol is often produced through the catalytic hydrogenation of (S)-2,3-diaminopropanoic acid. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature. The process is efficient and yields high-purity (S)-2,3-Diaminopropan-1-ol suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions: (S)-2,3-Diaminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: It can be further reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted amines or amides.
科学的研究の応用
(S)-2,3-Diaminopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: (S)-2,3-Diaminopropan-1-ol is used in the production of fine chemicals and as a precursor in the manufacture of polymers and resins.
作用機序
The mechanism of action of (S)-2,3-Diaminopropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor of certain enzymes by binding to their active sites, thereby blocking the substrate’s access. Additionally, it can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function.
類似化合物との比較
®-2,3-Diaminopropan-1-ol: The enantiomer of (S)-2,3-Diaminopropan-1-ol, which has different stereochemistry and potentially different biological activity.
2,3-Diaminopropanoic Acid: The precursor to (S)-2,3-Diaminopropan-1-ol, which lacks the hydroxyl group.
1,2-Diaminoethane: A structurally similar compound with two amino groups but lacking the hydroxyl group.
Uniqueness: (S)-2,3-Diaminopropan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
特性
分子式 |
C3H10N2O |
|---|---|
分子量 |
90.12 g/mol |
IUPAC名 |
(2S)-2,3-diaminopropan-1-ol |
InChI |
InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m0/s1 |
InChIキー |
QHBWSLQUJMHGDB-VKHMYHEASA-N |
異性体SMILES |
C([C@@H](CO)N)N |
正規SMILES |
C(C(CO)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


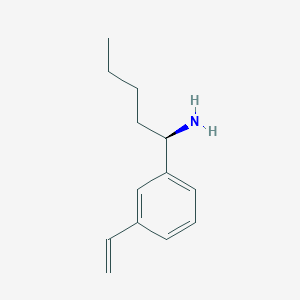
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)

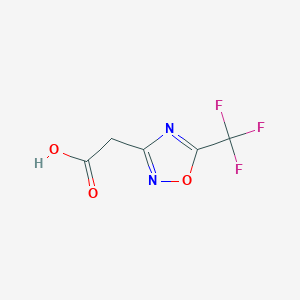
![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
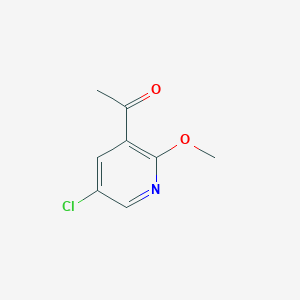
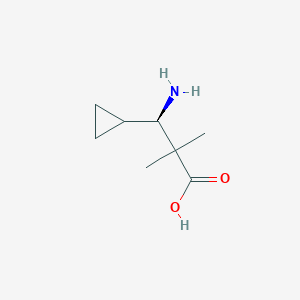
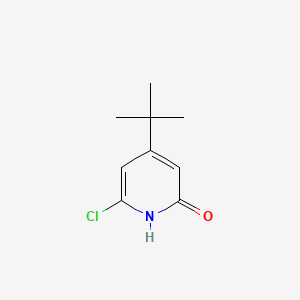
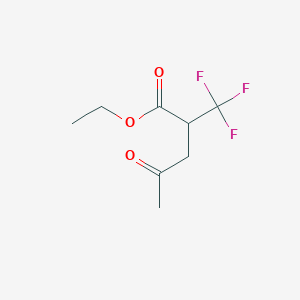
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
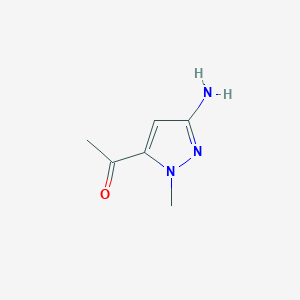
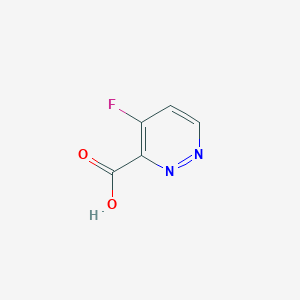
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
